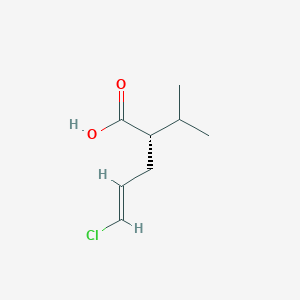

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

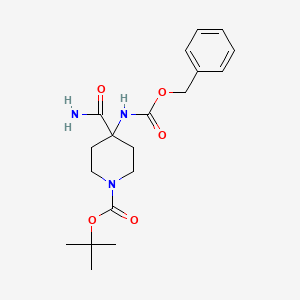

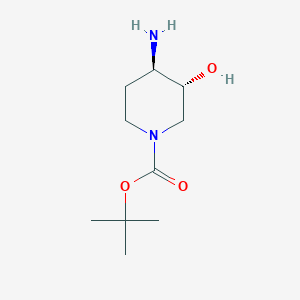

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid, also known as 5-chloroisopentenoic acid or 5-chloro-2-isopropylpentenoic acid, is an organic compound that has been used in a variety of scientific applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. It is a colorless liquid with a pungent odor and is slightly soluble in water. It is a versatile molecule that has been used in a variety of synthetic and research applications, including as a reagent in organic synthesis, a tool in biochemical research, and a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a broad spectrum of biological and pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and free radicals scavenging. CGA is considered to play crucial roles in lipid and glucose metabolism regulation, potentially treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are highlighted through protection against chemical or lipopolysaccharide-induced injuries. This review suggests the potential use of CGA as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (M. Naveed et al., 2018).

Dual Role of Chlorogenic Acid in Food and Nutraceuticals

Chlorogenic acid's role as a nutraceutical for preventing and treating metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, has been explored. Its antimicrobial properties against a wide range of organisms make it a promising candidate for food preservation. Chlorogenic acid's antioxidant activity, particularly against lipid oxidation, protective properties against the degradation of bioactive compounds in food, and prebiotic activity underscore its potential for dietary supplements and functional foods formulation (Jesús Santana-Gálvez et al., 2017).

Bioavailability and Biological Activities of Chlorogenic Acid

This comprehensive review covers chlorogenic acids (CGAs) in foods and beverages, particularly 5-CQA's health benefits, including neuroprotective, cardiovascular, gastrointestinal, renoprotective, hepatoprotective, and anticarcinogenic effects. The review provides a foundation for basic and clinical research on 5-CQA as a dietary additive and potential drug candidate, highlighting the need for further understanding of its health benefits and mechanisms of action (Huijie Lu et al., 2020).

Propiedades

IUPAC Name |

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPVMHYFCPFLOH-MZTFZBDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C/C=C/Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467826 |

Source

|

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid | |

CAS RN |

324519-66-6 |

Source

|

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)